molecular formula C16H9ClFNOS2 B6019717 (5Z)-3-(4-chlorophenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(4-chlorophenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B6019717
M. Wt: 349.8 g/mol
InChI Key: DXGPCESTTPLPSK-ZROIWOOFSA-N
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Description

(5Z)-3-(4-chlorophenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(4-chlorophenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 4-chlorobenzaldehyde with 4-fluorobenzylidene-2-thioxo-1,3-thiazolidin-4-one under specific reaction conditions. The reaction may require a catalyst and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-3-(4-chlorophenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

Biologically, thiazolidinone derivatives have been studied for their antimicrobial, antifungal, and antiviral properties. This compound may exhibit similar activities and could be investigated for its potential as a therapeutic agent.

Medicine

In medicine, the compound could be explored for its potential use in drug development. Thiazolidinone derivatives have shown promise in treating various diseases, including cancer, diabetes, and inflammatory conditions.

Industry

Industrially, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-3-(4-chlorophenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one would depend on its specific biological activity. Generally, thiazolidinone derivatives can interact with various molecular targets, such as enzymes or receptors, leading to the modulation of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-3-(4-chlorophenyl)-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-3-(4-chlorophenyl)-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (5Z)-3-(4-chlorophenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one lies in its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom, for example, can enhance the compound’s stability and alter its interaction with biological targets.

Properties

IUPAC Name

(5Z)-3-(4-chlorophenyl)-5-[(4-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClFNOS2/c17-11-3-7-13(8-4-11)19-15(20)14(22-16(19)21)9-10-1-5-12(18)6-2-10/h1-9H/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXGPCESTTPLPSK-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClFNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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